4-(4-Fluorophenyl)pyrimidine
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Overview
Description
4-(4-Fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of the fluorophenyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Fluorophenyl)pyrimidine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a boronic acid derivative, such as 4-fluorophenylboronic acid, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions .
Another method involves the reduction of 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine using a reducing agent like diisobutylaluminum hydride (DIBAL-H) in toluene at low temperatures. The resulting intermediate is then reacted with N-methyl methanesulfonamide to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is favored due to its high yield and mild reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Boronic Acids: Serve as coupling partners in Suzuki-Miyaura reactions.
Reducing Agents: Such as DIBAL-H, used for the reduction of intermediate compounds
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-(4-Fluorophenyl)pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.
Biological Research: Employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.
Industrial Applications: Utilized in the development of agrochemicals and materials science for the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)pyrimidine: Similar in structure but contains a chlorine atom instead of a fluorine atom.
4-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a fluorine atom.
4-(4-Methoxyphenyl)pyrimidine: Contains a methoxy group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(4-Fluorophenyl)pyrimidine enhances its chemical stability and biological activity compared to its analogs. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making this compound a valuable compound in medicinal chemistry .
Biological Activity
4-(4-Fluorophenyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a fluorinated phenyl group attached to a pyrimidine ring, suggests potential applications in treating various diseases, particularly cancer and bacterial infections. This article reviews the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of pyrimidine rings via cyclization processes. Various methods have been reported, including the reaction of appropriate fluorinated aryl compounds with pyrimidine precursors.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating various derivatives, compounds with similar structures showed potent antiproliferative effects against several cancer cell lines. For instance, one derivative exhibited an IC50 value of 5.1 μM against HeLa cells, indicating strong cytotoxic activity comparable to standard treatments like 5-fluorouracil (5-FU) and erlotinib .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | HeLa | 5.1 | |
4g (similar derivative) | K562 | 5.02 | |
4g (similar derivative) | CFPAC | 6.6 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that fluorinated pyrimidines exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure showed significant inhibition against Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom was noted to increase the biocidal effects, particularly towards Gram-positive bacteria .
Table 2: Antimicrobial Activity of Fluorinated Pyrimidines
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | <50 mg/disk | |
This compound | Escherichia coli | <50 mg/disk |
The mechanism underlying the biological activities of this compound is linked to its ability to interfere with key metabolic pathways in cancer cells. Specifically, it has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine nucleotide biosynthesis. This inhibition leads to depletion of pyrimidine nucleotides, which is essential for DNA and RNA synthesis in rapidly dividing cells .
Additionally, studies have indicated that the compound enhances immune responses by upregulating MHC-I expression on tumor cells, thereby promoting antigen presentation and potentially improving the efficacy of immune checkpoint inhibitors .
Case Studies
- Antitumor Efficacy : In vivo studies have demonstrated that derivatives of this compound exhibit significant antitumor activity in mouse models bearing Ehrlich ascites carcinoma (EAC). The most active compounds were found to significantly reduce tumor burden compared to controls .
- Combination Therapies : Research has explored the use of this compound derivatives in combination with other therapeutic agents. For instance, combining DHODH inhibitors with immune checkpoint blockade therapies has shown promising results in enhancing overall survival rates in melanoma models .
Properties
CAS No. |
68049-19-4 |
---|---|
Molecular Formula |
C10H7FN2 |
Molecular Weight |
174.17 g/mol |
IUPAC Name |
4-(4-fluorophenyl)pyrimidine |
InChI |
InChI=1S/C10H7FN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H |
InChI Key |
DPALDESLDSLUGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2)F |
Origin of Product |
United States |
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